4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a quinoline ring system substituted with various functional groups, including a hydroxyl group and a carboxylic acid. Its structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique properties.
The compound is synthesized through various chemical processes and has been studied for its biological activities. While specific natural sources may not be identified, related compounds have been explored in scientific literature for their pharmacological properties.
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid is classified under:
The synthesis of 4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions, including:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular formula for 4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid is . Its structural representation includes:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 250.23 g/mol |
SMILES | C1=CC=C(C(=C1)C(=O)O)C=CC=N1C=C(C=C1)C(=O)N+=O |
InChI Key | XXXXXX |
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid can participate in various chemical reactions:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformation while maintaining structural integrity.
Research indicates that derivatives of quinoline compounds may exhibit inhibitory activity against certain enzymes, including those involved in cancer progression and metabolic regulation.
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid has potential applications in:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5